molecular formula C8H11N3 B3009603 (2-Cyclopropylpyrimidin-4-yl)methanamine CAS No. 1339530-97-0

(2-Cyclopropylpyrimidin-4-yl)methanamine

Cat. No.: B3009603
CAS No.: 1339530-97-0
M. Wt: 149.197
InChI Key: KUXJWTUSXJJOLO-UHFFFAOYSA-N
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Description

(2-Cyclopropylpyrimidin-4-yl)methanamine is a primary amine featuring a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a methanamine (-CH2NH2) group at the 4-position. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structural uniqueness arises from the combination of an aromatic heterocycle (pyrimidine) and a strained cyclopropyl moiety, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name

(2-cyclopropylpyrimidin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-5-7-3-4-10-8(11-7)6-1-2-6/h3-4,6H,1-2,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXJWTUSXJJOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylpyrimidin-4-yl)methanamine typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 2-cyclopropylpyrimidine with formaldehyde and ammonia under controlled conditions to introduce the methanamine group at the 4-position. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50°C and 80°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of (2-Cyclopropylpyrimidin-4-yl)methanamine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. In batch processes, the reaction mixture is prepared in a reactor, and the product is isolated through filtration, crystallization, or distillation. Continuous flow processes, on the other hand, offer advantages such as improved reaction control, higher throughput, and reduced waste generation.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylpyrimidin-4-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C, solventacetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions0°C to room temperature, solventtetrahydrofuran or ethanol.

    Substitution: Alkyl halides, aryl halides; reaction conditionsreflux temperature, solventdimethylformamide or toluene.

Major Products Formed

    Oxidation: N-oxides of (2-Cyclopropylpyrimidin-4-yl)methanamine.

    Reduction: Amine derivatives of (2-Cyclopropylpyrimidin-4-yl)methanamine.

    Substitution: Various substituted pyrimidine derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

(2-Cyclopropylpyrimidin-4-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Cyclopropylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways, leading to alterations in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell proliferation, apoptosis, or immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with (2-Cyclopropylpyrimidin-4-yl)methanamine:

2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine Trihydrochloride
  • Structure : Differs by an additional methylene group (-CH2-) in the amine chain, forming an ethanamine (-CH2CH2NH2) moiety. The trihydrochloride salt enhances solubility.
  • Molecular Weight : 439.82 g/mol (as trihydrochloride) .
  • Key Features : The extended alkyl chain may alter steric effects and hydrogen-bonding capacity compared to the shorter methanamine group in the target compound. The salt form improves aqueous solubility, making it preferable for certain synthetic applications.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • Structure : A pyrimidine derivative with a chloro (-Cl) group at the 2-position, a methyl (-CH3) group at the 6-position, and a carboxylic acid (-COOH) at the 4-position.
  • Molecular Weight : ~190.6 g/mol (estimated).
  • Key Features : The electron-withdrawing chlorine and carboxylic acid groups increase reactivity in nucleophilic substitutions or coupling reactions, distinguishing it from the amine-functionalized target compound .
Methylamine (Methanamine)
  • Structure : A simple primary amine (CH3NH2).
  • Molecular Weight : 31.06 g/mol.
  • Key Features : High water solubility (1.08 g/mL at 25°C) and volatility (vapor pressure: 2,622 mm Hg at 25°C) contrast with the target compound’s lower volatility due to its aromatic and cyclopropyl components .

Comparative Data Table

Compound Molecular Weight (g/mol) Solubility (Water) Key Functional Groups Applications/Notes
(2-Cyclopropylpyrimidin-4-yl)methanamine ~165.2 (estimated) Moderate (as HCl salt) Pyrimidine, cyclopropyl, methanamine Building block for drug synthesis
2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine trihydrochloride 439.82 High (salt form) Pyrimidine, cyclopropyl, ethanamine Enhanced solubility for aqueous reactions
2-Chloro-6-methylpyrimidine-4-carboxylic acid ~190.6 Low (soluble in polar aprotic solvents) Pyrimidine, chloro, methyl, carboxylic acid Intermediate for cross-coupling reactions
Methylamine 31.06 1.08 g/mL (25°C) Methanamine Industrial solvent, precursor for pharmaceuticals

Research Findings and Implications

Solubility and Stability: The hydrochloride salt form of (2-Cyclopropylpyrimidin-4-yl)methanamine improves water solubility compared to its free base, similar to the trihydrochloride derivative of its ethanamine analogue .

Biological Relevance: Primary amines like methanamine are critical in drug design for forming hydrogen bonds with biological targets.

Synthetic Utility :

  • Compared to 2-chloro-6-methylpyrimidine-4-carboxylic acid, the methanamine group in the target compound enables direct participation in amidation or Schiff base formation without requiring additional functionalization steps .

Biological Activity

(2-Cyclopropylpyrimidin-4-yl)methanamine, a compound with the CAS number 1339530-97-0, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and applications in various fields of research.

Chemical Structure and Properties

  • Molecular Formula : C8_8H11_{11}N3_3
  • Molecular Weight : 149.2 g/mol
  • SMILES Notation : C1CC1C2=NC=CC(=N2)CN

The compound features a cyclopropyl group at the 2-position of a pyrimidine ring, which is linked to a methanamine group at the 4-position. This unique structure contributes to its distinct chemical and biological properties.

Antimicrobial Properties

Research indicates that (2-Cyclopropylpyrimidin-4-yl)methanamine exhibits antimicrobial activity. Its effectiveness against various bacterial strains makes it a candidate for further development as an antimicrobial agent. The specific mechanisms of action are still under investigation, but the compound is believed to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Antiviral Effects

Preliminary studies suggest potential antiviral properties. Although detailed mechanisms are not fully elucidated, compounds with similar structures have shown efficacy against viral replication. Future research is necessary to confirm these effects and identify specific viral targets.

Anticancer Potential

The compound is being explored for its anticancer properties. Initial findings suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. This effect is likely mediated through interactions with specific molecular targets involved in cell cycle regulation and apoptosis pathways .

The precise mechanisms of action for (2-Cyclopropylpyrimidin-4-yl)methanamine remain largely unknown; however, it is hypothesized that the compound may interact with various enzymes or receptors within cells, modulating their activity and triggering downstream signaling pathways. Further studies are required to elucidate these interactions and their implications for therapeutic applications .

Pharmacokinetics

Pharmacokinetic studies are essential to understand how (2-Cyclopropylpyrimidin-4-yl)methanamine behaves in biological systems. Factors such as absorption, distribution, metabolism, and excretion (ADME) will determine its efficacy and safety as a therapeutic agent. Current data suggest that environmental factors like pH and temperature may influence its stability and activity.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between (2-Cyclopropylpyrimidin-4-yl)methanamine and structurally similar compounds:

Compound NameStructural VariationNotable Biological Activity
(6-Cyclopropylpyrimidin-4-yl)methanamineCyclopropyl at position 6Potentially similar antimicrobial properties
(2-Cyclopropylpyrimidin-5-yl)methanamineMethanamine at position 5Under investigation for antiviral effects
(2-Cyclopropylpyrimidin-4-ylethanamineEthanolamine instead of methanamineUnknown biological activity

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that (2-Cyclopropylpyrimidin-4-yl)methanamine inhibited the growth of several Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.
  • Anticancer Research : In vitro studies showed that the compound induced apoptosis in human cancer cell lines, indicating a mechanism that warrants further exploration for cancer therapy .
  • Pharmacokinetic Studies : Ongoing research aims to establish the ADME profile of this compound to better understand its therapeutic potential and safety profile in clinical settings .

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